molecular formula C11H10N2O2S B11566014 4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol

4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B11566014
M. Wt: 234.28 g/mol
InChI Key: LDXGQFKIVMRSFF-UHFFFAOYSA-N
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Description

4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenol group and a prop-2-en-1-ylsulfanyl substituent attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-di-tert-butyl-4-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]phenol
  • 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine

Uniqueness

4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C11H10N2O2S/c1-2-7-16-11-13-12-10(15-11)8-3-5-9(14)6-4-8/h2-6,14H,1,7H2

InChI Key

LDXGQFKIVMRSFF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

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